molecular formula C7H7N5O4 B2977747 3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 881609-34-3

3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B2977747
CAS No.: 881609-34-3
M. Wt: 225.164
InChI Key: SLFCYMZDLQPIMK-UHFFFAOYSA-N
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Description

3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is a heterocyclic compound featuring two fused oxadiazole rings (1,2,5-oxadiazole and 1,2,4-oxadiazole) linked to a propanoic acid chain.

Properties

IUPAC Name

3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O4/c8-6-5(10-16-11-6)7-9-3(15-12-7)1-2-4(13)14/h1-2H2,(H2,8,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFCYMZDLQPIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NC(=NO1)C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound that has garnered interest due to its potential biological activities. The structural complexity of this compound, featuring multiple oxadiazole moieties, suggests a range of interactions within biological systems. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

This compound contains two oxadiazole rings which are known for their diverse biological activities including anti-inflammatory and anticancer properties. The presence of the amino group enhances its reactivity and potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds induce apoptosis in tumor cells such as Jurkat and K562 lines . The mechanism often involves the disruption of the cell cycle and induction of apoptotic pathways.

Cell Line IC50 (µg/mL) Mechanism
Jurkat10.5Apoptosis induction
K56212.3Cell cycle arrest
U9379.8Apoptosis induction

Anti-inflammatory Activity

Compounds derived from oxadiazoles have also been reported to possess anti-inflammatory properties. A study highlighted that modifications in the oxadiazole structure could enhance anti-inflammatory activity without increasing genotoxicity . This suggests a promising therapeutic avenue for managing inflammatory diseases.

Genotoxicity Assessment

The genotoxic potential of 3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid was evaluated through Ames tests and SOS Chromotest. Results indicated no significant mutagenic effects under standard conditions; however, certain derivatives showed weak SOS response induction . This highlights the importance of structural modifications to optimize safety profiles while retaining efficacy.

Case Studies

  • Cytotoxicity in Cancer Models : A study explored the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results demonstrated that specific modifications in the oxadiazole structure led to enhanced cytotoxicity compared to standard chemotherapeutics like artemisinin .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to 3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid effectively inhibit key enzymes involved in cell proliferation pathways. This inhibition was linked to increased apoptosis rates in treated cells .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s uniqueness lies in its dual oxadiazole backbone and amino substituent. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid C₇H₇N₅O₄* 249.17* -NH₂ on 1,2,5-oxadiazole High polarity, potential bioactivity N/A (Inferred)
3-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid C₈H₈N₄O₄ 224.17 -CH₃ on 1,2,5-oxadiazole Lower polarity; used in materials science
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (Compound 18) C₁₂H₁₂N₂O₄ 248.23 -OCH₃ on phenyl ring Electron-donating group enhances stability; moderate synthetic yield (46%)
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide C₁₇H₂₀N₆O₂ 342.2 Isopropyl and pyrimidine groups Bioactive (e.g., CFTR modulation); 47% synthesis yield
LLM-210 (3,4-bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole) C₈N₁₂O₈ 440.18 -NO₂ substituents High-energy material; sensitive detonation properties

*Molecular formula and weight inferred from analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, and how can reaction yields be maximized?

  • Methodological Answer : A three-step synthesis protocol is commonly employed:

Condensation : React 4-amino-1,2,5-oxadiazole-3-carboxylic acid derivatives with hydroxylamine under reflux in ethanol (80–88% yield) .

Cyclization : Use NaBH3CN in methanol at 0°C to room temperature for 24 hours to form the 1,2,4-oxadiazole ring (85–90% yield).

Acid hydrolysis : Reflux with concentrated HCl to yield the final propanoic acid derivative (70–75% yield).

  • Key Considerations : Monitor reaction pH and temperature rigorously to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for intermediates.

Q. How can crystallographic data confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example:

  • Crystallize the compound in a polar solvent (e.g., ethanol/water mixture).
  • Analyze unit cell parameters (e.g., space group, bond lengths, angles) to validate the oxadiazole rings and propanoic acid backbone. Reference data from structurally similar compounds, such as 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, which crystallizes in the monoclinic system with hydrogen-bonded dimeric motifs .

Q. What spectroscopic techniques are essential for characterizing purity and functional groups?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm amine (–NH2) and carboxylic acid (–COOH) protons (δ ~6.5–8.0 ppm for aromatic protons, δ ~12–13 ppm for –COOH).
  • FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch), ~1700 cm⁻¹ (C=O of carboxylic acid), and ~1600 cm⁻¹ (C=N in oxadiazole rings).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 238.07 for C8H8N4O4).

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction intermediates and transition states.
  • Molecular Docking : Screen derivatives against target proteins (e.g., mycobacterial enzymes) using AutoDock Vina. Prioritize compounds with strong binding affinities (ΔG < -8 kcal/mol).
  • Feedback Loop : Integrate computational predictions with experimental data (e.g., IC50 values) to refine models. ICReDD’s approach combines computational, informational, and experimental sciences to optimize reaction design .

Q. What strategies resolve contradictions in bioactivity data across assay conditions?

  • Methodological Answer :

  • Assay Standardization : Control variables like pH (e.g., 7.4 for physiological conditions), temperature (37°C), and solvent (DMSO < 1% v/v).
  • Statistical Analysis : Apply ANOVA to compare IC50 values across replicates. For example, if antimycobacterial activity varies between microdilution and agar diffusion assays, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 3-(3-pyridinyl)-1,2,4-oxadiazole derivatives) to identify trends in substituent effects .

Q. How can membrane separation technologies improve purification of this compound?

  • Methodological Answer :

  • Nanofiltration : Use polyamide membranes (MWCO ~300 Da) to separate the target compound (MW ~238 g/mol) from smaller impurities.
  • Optimization : Adjust transmembrane pressure (5–15 bar) and pH (acidic conditions to protonate –COOH, reducing membrane fouling).
  • Scale-Up : Refer to CRDC subclass RDF2050104 for industrial-scale membrane reactor designs .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Reactor Design : Transition from batch to continuous-flow reactors to enhance heat/mass transfer. Use corrosion-resistant materials (e.g., Hastelloy) for HCl-mediated hydrolysis steps.
  • Process Control : Implement real-time monitoring (e.g., in-line FT-IR) to track intermediate formation. CRDC subclass RDF2050108 provides frameworks for dynamic simulation .
  • Safety : Address exothermic risks during NaBH3CN reduction by scaling in a controlled, inert environment.

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